Cas no 1804091-03-9 (5-Iodo-6-nitro-1H-benzimidazole)
5-Iodo-6-nitro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 5-Iodo-6-nitro-1H-benzimidazole
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- Inchi: 1S/C7H4IN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
- InChI Key: FJGVTUINNVFFHO-UHFFFAOYSA-N
- SMILES: IC1=CC2=C(C=C1[N+](=O)[O-])NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- XLogP3: 2
- Topological Polar Surface Area: 74.5
5-Iodo-6-nitro-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061004478-250mg |
5-Iodo-6-nitro-1H-benzimidazole |
1804091-03-9 | 98% | 250mg |
$898.83 | 2022-04-02 | |
| Alichem | A061004478-500mg |
5-Iodo-6-nitro-1H-benzimidazole |
1804091-03-9 | 98% | 500mg |
$1,319.59 | 2022-04-02 | |
| Alichem | A061004478-1g |
5-Iodo-6-nitro-1H-benzimidazole |
1804091-03-9 | 98% | 1g |
$2,185.62 | 2022-04-02 |
5-Iodo-6-nitro-1H-benzimidazole Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-Iodo-6-nitro-1H-benzimidazole
Comprehensive Overview of 5-Iodo-6-nitro-1H-benzimidazole (CAS No. 1804091-03-9): Properties, Applications, and Research Insights
5-Iodo-6-nitro-1H-benzimidazole (CAS No. 1804091-03-9) is a halogenated nitrobenzimidazole derivative that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in drug discovery. The presence of both iodo and nitro substituents on the benzimidazole core enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for halogenated benzimidazoles has surged due to their role in developing anticancer agents, antiviral drugs, and fluorescence probes. Researchers are particularly interested in 5-Iodo-6-nitro-1H-benzimidazole for its potential to modulate enzyme activity and interact with biological targets. Its unique structural features, including the electron-withdrawing nitro group and the heavy iodine atom, contribute to its distinct chemical behavior, which is exploited in medicinal chemistry and bioconjugation strategies.
The synthesis of 5-Iodo-6-nitro-1H-benzimidazole typically involves multi-step reactions, starting from commercially available benzimidazole precursors. Key steps include nitration and halogenation, which require precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize the compound, ensuring its suitability for further applications. The compound's stability under various pH conditions and solubility in organic solvents like DMSO and DMF make it versatile for laboratory use.
One of the trending topics in the scientific community is the exploration of nitroaromatic compounds for photodynamic therapy (PDT) and bioimaging. 5-Iodo-6-nitro-1H-benzimidazole has shown promise in these areas due to its ability to generate reactive oxygen species (ROS) upon light irradiation. This property is being investigated for targeted cancer treatments, where ROS can induce apoptosis in malignant cells while sparing healthy tissues. Additionally, its fluorescence properties are being harnessed to design molecular sensors for detecting metal ions and biomolecules.
Another hot topic is the use of iodinated compounds in radiopharmaceuticals. The iodine atom in 5-Iodo-6-nitro-1H-benzimidazole can be replaced with radioactive isotopes like iodine-125 or iodine-131, enabling its use in diagnostic imaging and targeted radiotherapy. This application aligns with the growing interest in personalized medicine, where precise drug delivery and minimal side effects are paramount.
From an industrial perspective, 5-Iodo-6-nitro-1H-benzimidazole is also being explored for its potential in organic electronics. Its electron-deficient aromatic system makes it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Researchers are investigating its charge transport properties and thin-film formation capabilities, which could lead to advancements in flexible electronics and energy-efficient displays.
Environmental and safety considerations are critical when handling 5-Iodo-6-nitro-1H-benzimidazole. While it is not classified as a hazardous substance under standard regulations, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Waste disposal should comply with local guidelines to minimize environmental impact.
In summary, 5-Iodo-6-nitro-1H-benzimidazole (CAS No. 1804091-03-9) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its unique structural attributes and reactivity profile position it as a valuable tool for researchers tackling challenges in drug development, imaging technologies, and advanced materials. As scientific inquiries into its properties continue, this compound is poised to play a pivotal role in emerging innovations.
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